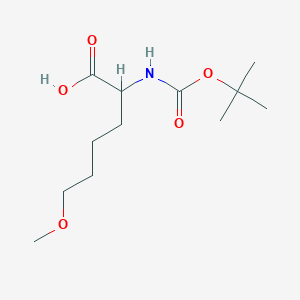
4-(4-Chloro-2-nitrophenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-2-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO3. It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a butan-2-one moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-nitrophenyl)butan-2-one typically involves the reaction of 4-chloro-2-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the aldol condensation reaction, where 4-chloro-2-nitrobenzaldehyde reacts with butan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-(4-Chloro-2-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 4-(4-Chloro-2-aminophenyl)butan-2-one.
Substitution: 4-(4-Substituted-phenyl)butan-2-one derivatives.
Oxidation: 4-(4-Chloro-2-nitrophenyl)butanoic acid.
科学的研究の応用
4-(4-Chloro-2-nitrophenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(4-Chloro-2-nitrophenyl)butan-2-one depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in electrophilic substitution reactions .
類似化合物との比較
Similar Compounds
4-(4-Nitrophenyl)butan-2-one: Lacks the chloro group, which may affect its reactivity and biological activity.
4-(4-Chloro-2-nitrophenyl)butanoic acid: An oxidized form of the compound with different chemical properties.
4-(4-Chloro-2-aminophenyl)butan-2-one: A reduced form with an amino group instead of a nitro group.
Uniqueness
4-(4-Chloro-2-nitrophenyl)butan-2-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields .
特性
分子式 |
C10H10ClNO3 |
|---|---|
分子量 |
227.64 g/mol |
IUPAC名 |
4-(4-chloro-2-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)2-3-8-4-5-9(11)6-10(8)12(14)15/h4-6H,2-3H2,1H3 |
InChIキー |
GAKBWLDNYIQVAR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)


